An In-Depth Technical Guide to 4-bromo-1-methyl-1H-indole-7-carboxylic acid
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-indole-7-carboxylic acid
Introduction and Strategic Overview
4-bromo-1-methyl-1H-indole-7-carboxylic acid stands as a pivotal heterocyclic building block for researchers and drug development professionals. Its strategic importance lies in the trifecta of functional handles integrated into a single, relatively rigid scaffold: an N-methylated indole core, a C4-bromine atom, and a C7-carboxylic acid. This unique arrangement provides orthogonal chemical reactivity, enabling sequential and highly controlled modifications essential for modern medicinal chemistry.
The indole nucleus is a well-established "privileged structure," forming the backbone of numerous pharmaceuticals and biologically active compounds, prized for its ability to mimic peptide structures and participate in crucial hydrogen bonding and π-stacking interactions.[1][2][3] The N-methylation of this compound prevents unwanted N-H reactivity and potential metabolic liabilities, locking the core for predictable derivatization. The bromine atom at the 4-position serves as a versatile linchpin for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 7-position offers a classic anchor point for amide couplings, esterifications, or bioisosteric replacement.[3][4]
This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, spectroscopic signature, reactivity profile, and applications, designed to empower scientists in leveraging this molecule to its full potential.
Physicochemical and Structural Properties
The inherent properties of 4-bromo-1-methyl-1H-indole-7-carboxylic acid dictate its handling, reactivity, and formulation potential. A summary of its core attributes is presented below.
| Property | Value | Source |
| CAS Number | 1312610-77-7 | [5] |
| Molecular Formula | C₁₀H₈BrNO₂ | [5] |
| Molecular Weight | 254.08 g/mol | [5] |
| Appearance | Predicted to be an off-white to brown solid | Inferred from[6] |
| pKa (Predicted) | ~4.5 | Inferred from[6] |
| Solubility | Soluble in DMSO, DMF; limited solubility in water | Inferred from[7] |
The molecule's structure features an electron-rich indole ring system. However, the electron-withdrawing effects of the bromine atom and the carboxylic acid group modulate the ring's electron density, influencing its reactivity in electrophilic aromatic substitution reactions. The C-Br bond is the primary site for oxidative addition in palladium catalysis, while the carboxylic acid's acidity is typical for an aromatic acid, allowing for its deprotonation under mild basic conditions to facilitate further reactions.
Synthesis and Purification
While various routes to substituted indoles exist, a robust and scalable synthesis for 4-bromo-1-methyl-1H-indole-7-carboxylic acid can be logically constructed from commercially available precursors. The most field-proven approach involves the late-stage hydrolysis of a protected carboxylate precursor, ensuring the stability of the acid functionality.
Experimental Protocol 3.1: N-Methylation of Methyl 4-bromo-1H-indole-7-carboxylate
This protocol details the methylation of the indole nitrogen. The choice of potassium carbonate as a mild base and DMF as a polar aprotic solvent is crucial to ensure efficient reaction at moderate temperatures without promoting side reactions like ester hydrolysis.
-
To a solution of Methyl 4-bromo-1H-indole-7-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield Methyl 4-bromo-1-methyl-1H-indole-7-carboxylate.
Experimental Protocol 3.2: Saponification to Yield the Final Product
This step employs a standard basic hydrolysis (saponification) to convert the methyl ester to the desired carboxylic acid. A mixed solvent system is used to ensure the solubility of both the starting material and the intermediate carboxylate salt.[6]
-
Dissolve the N-methylated ester from Protocol 3.1 (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]
-
Cool the reaction to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 using 1N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-bromo-1-methyl-1H-indole-7-carboxylic acid as a solid. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following section outlines the expected spectroscopic data based on analysis of its structural motifs and data from closely related analogs.[6][8]
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. The predicted shifts (in DMSO-d₆) are based on the known spectrum of the unmethylated analog.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~13.0 | broad singlet | -COOH | Acidic proton, typically very downfield and broad. |
| ~7.7 | doublet | Ar-H | Aromatic proton deshielded by the adjacent carboxylic acid. |
| ~7.5 | multiplet | Ar-H | Indole aromatic proton. |
| ~7.3 | doublet | Ar-H | Aromatic proton adjacent to the bromine atom. |
| ~6.5 | multiplet | Ar-H | Indole aromatic proton. |
| ~3.9 | singlet | N-CH₃ | Characteristic singlet for the N-methyl group, replacing the N-H signal seen at ~11.4 ppm in the precursor. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Frequency (cm⁻¹) | Description | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1100-1000 | C-Br stretch | Aryl Bromide |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the structure.
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z 253 and 255 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Major Fragment: A common fragmentation for carboxylic acid derivatives is the loss of the Y-group to form an acylium ion.[8] Expect a significant peak corresponding to [M-OH]⁺.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity for diverse and selective chemical transformations, making it a powerful intermediate.
Reactions at the Carboxylic Acid (Position 7)
The carboxylic acid is a versatile handle for chain extension and conjugation.
-
Amide Coupling: Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can be used to form amide bonds with a wide range of amines. This is a cornerstone of medicinal chemistry for linking the indole core to other pharmacophores or for modulating solubility and cell permeability.
-
Esterification: Fischer esterification under acidic conditions or reaction with alkyl halides under basic conditions can form various esters, which can act as prodrugs or intermediates for further reactions.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane complexes, providing another avenue for derivatization.
Reactions at the Bromine (Position 4)
The C-Br bond is the gateway to building molecular complexity through C-C bond formation.
-
Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods to introduce new aryl or vinyl groups at the C4 position. This strategy is extensively used to explore structure-activity relationships (SAR) by modifying substituents that project into solvent-exposed regions of a protein binding pocket.[1][3]
-
Sonogashira Coupling: The reaction with terminal alkynes, co-catalyzed by palladium and copper, introduces a rigid alkynyl linker, which is useful for probing binding sites or as a precursor for other functional groups.[3]
-
Other Cross-Couplings: Other reactions like Heck (with alkenes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) are also feasible, greatly expanding the synthetic toolbox.
Applications in Research and Drug Development
The structural features of 4-bromo-1-methyl-1H-indole-7-carboxylic acid make it an exceptionally valuable starting material in programs targeting a range of diseases.
-
Oncology: Indole derivatives are frequently investigated as inhibitors of protein kinases.[2] This scaffold is ideal for synthesizing libraries of compounds to target kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers in many cancers.[3] The C4 position can be elaborated to target specific sub-pockets of the ATP binding site, while the C7-carboxylate can be used to enhance solubility or form key interactions with basic residues.
-
Antiviral and Antimicrobial Agents: The indole nucleus is present in many natural and synthetic compounds with antimicrobial and antiviral activity.[1] This building block allows for the systematic exploration of substitutions that can enhance potency against various pathogens.
-
Neuroscience: As analogs of tryptophan and serotonin, indole-based molecules are frequently explored as ligands for neurological targets. This scaffold provides a rigid core for developing selective agonists or antagonists for receptors and enzymes involved in neurotransmission.
Handling, Storage, and Safety
As with all specialized chemical reagents, proper handling is essential to ensure user safety and maintain the integrity of the compound.
-
Safety Precautions: Based on data for similar bromo-indole compounds, 4-bromo-1-methyl-1H-indole-7-carboxylic acid should be handled with care. It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][9][10][11]
-
Storage: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7][12][13] Long-term storage at -20°C is recommended for solids and for stock solutions prepared in anhydrous solvents like DMSO.[7]
-
Stability: The indole ring can be susceptible to oxidation and photodegradation.[7] Aqueous solutions should be prepared fresh before use. Avoid strongly acidic conditions, which may promote decarboxylation.[7]
References
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- 4-Bromo-1H-indole-7-carboxylic acid | 1211594-25-0. BLD Pharm.
- Methyl 4-bromo-1H-indole-7-carboxyl
- methyl 4-bromo-1H-indole-7-carboxyl
- 4-BROMO-1-METHYL-1H-INDOLE synthesis. ChemicalBook.
- 4-Bromo-1H-indole-7-carboxylic acid CAS#: 1211594-25-0. ChemicalBook.
- SAFETY DATA SHEET - 7-Bromo-1H-indole. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde. Fisher Scientific.
- 5-Bromo-6-methyl-1H-indole-3-carboxylic acid | 1360928-54-6. Sigma-Aldrich.
- Methyl 7-bromo-1H-indole-4-carboxyl
- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution. Benchchem.
- Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Deriv
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
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